2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWATLWWMYMYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with a benzamide derivative.
Preparation of Furan-2-yl Intermediate: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Pyridazinone Intermediate: This involves the reaction of hydrazine derivatives with diketones or keto acids under reflux conditions.
Coupling Reaction: The final step involves the coupling of the furan-2-yl and pyridazinone intermediates with a benzamide derivative in the presence of coupling agents such as EDCI or DCC, often in an organic solvent like dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 in solvents like dichloromethane or water.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH or K2CO3 in solvents like DMF or DMSO.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyridazinones.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
- Substituent Diversity: The target compound’s furan-pyridazinone group contrasts with ZVT’s triazole-sulfanyl and OT4’s trifluoromethyl motifs. These differences likely modulate target specificity: pyridazinones are known for kinase inhibition, while triazoles enhance metabolic stability.
- Chloro-Benzamide Core : Shared across all analogs, this scaffold facilitates π-π stacking and hydrophobic interactions with enzyme active sites.
Agrochemical Benzamide Derivatives
The chloro-benzamide motif is also prevalent in pesticides. Notable examples include:
Table 2: Chloro-Benzamide-Based Pesticides
Key Observations :
- Functional Groups: The target’s furan-pyridazinone system differs from triflumuron’s urea and chlorsulfuron’s triazine-sulfonamide groups.
- Chloro Position : The chloro substituent in the target compound is ortho to the benzamide carbonyl, a configuration shared with triflumuron and chlorsulfuron, which may enhance binding to pest enzymes.
Research Implications
- Biological Activity: The furan-pyridazinone moiety may enhance binding to oxidoreductases or kinases, analogous to MtPanK inhibitors like ZVT.
- Agrochemical Potential: Structural resemblance to sulfonylurea herbicides (e.g., chlorsulfuron) suggests possible utility in disrupting plant or fungal biosynthesis pathways.
- Optimization Opportunities : Introducing fluorinated groups (as in OT4) or sulfonamide linkers (as in chlorsulfuron) could improve potency or selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and what key intermediates are involved?
- Methodology : The synthesis typically involves three stages: (i) formation of the furan-pyridazinone core via cyclization of hydrazine derivatives with diketones, (ii) ethylamine side-chain introduction through nucleophilic substitution, and (iii) benzamide coupling using benzoyl chloride derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) . Key intermediates include 3-(furan-2-yl)-6-hydroxypyridazine and the ethylamine-linked pyridazinone precursor.
- Analytical Validation : Intermediate purity is confirmed via HPLC (≥95% purity) and LC-MS for mass verification .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Techniques :
- 1H/13C NMR : Assigns protons and carbons in the furan (δ 6.3–7.2 ppm), pyridazinone (δ 7.8–8.5 ppm), and benzamide (δ 7.4–7.6 ppm) moieties .
- FT-IR : Confirms carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone ring and confirms hydrogen-bonding patterns .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- In Vitro Screening :
- Anticancer : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) at 10–100 μM doses .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Parameters :
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require post-reaction purification via column chromatography .
- Catalysts : Pd/C or CuI for Suzuki-Miyaura cross-coupling in furan functionalization (yield improvement from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h for pyridazinone cyclization) .
- Statistical Optimization : Response surface methodology (RSM) identifies optimal temperature (80°C) and molar ratios (1:1.2 amine:benzoyl chloride) .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- SAR Insights :
- Chloro vs. Fluoro : Chloro-substituted analogs show 3-fold higher cytotoxicity (IC₅₀ = 12 μM vs. 35 μM in MCF-7) due to enhanced electrophilic interactions with kinase ATP pockets .
- Methoxy Groups : Methoxy at the benzamide para position improves solubility (logP reduction from 2.8 to 2.1) but reduces target affinity .
- Computational Validation : Molecular docking (AutoDock Vina) predicts stronger binding to CDK2 (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Strategies :
- 2D NMR (COSY, HSQC) : Differentiates pyridazinone C-5 (δ 160.1 ppm) from benzamide carbonyl (δ 168.3 ppm) .
- Isotopic Labeling : 15N-labeled intermediates clarify nitrogen environments in the pyridazinone ring .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Approaches :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹) to recombinant kinases .
- Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., furan epoxidation) in hepatic microsomes, explaining off-target effects .
Q. What computational models predict its pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Models :
- Physiologically Based PK (PBPK) : Simulates Cmax (1.8 μM) and t½ (6.2 h) in human plasma .
- QSAR : Correlates logD (2.5) with blood-brain barrier permeability (Pe = 8 × 10⁻⁶ cm/s) .
Q. How are impurities managed during scale-up, and what analytical methods ensure quality?
- Impurity Profiling :
- By-Products : Dimethylamine adducts (m/z 345.1) form during ethylamine coupling; mitigated by pH control (pH 8–9) .
- HPLC-DAD/ELSD : Detects residual solvents (DMF < 500 ppm) and hydrolyzed benzamide (<0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
